molecular formula C9H20O B098467 2,4-Dimethyl-3-heptanol CAS No. 19549-72-5

2,4-Dimethyl-3-heptanol

Cat. No. B098467
CAS RN: 19549-72-5
M. Wt: 144.25 g/mol
InChI Key: PSCLFHNWSAXNJL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-heptanol is a chemical compound with the molecular formula C9H20O . Its average mass is 144.255 Da and its monoisotopic mass is 144.151413 Da .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-3-heptanol consists of a heptanol backbone with two methyl groups attached at the 2nd and 4th carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dimethyl-3-heptanol are not available, alcohols in general can undergo a variety of reactions. They can be dehydrated to form alkenes, oxidized to form aldehydes, ketones or carboxylic acids, and can participate in substitution reactions .


Physical And Chemical Properties Analysis

2,4-Dimethyl-3-heptanol has a molecular weight of 144.2545 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Infrared Spectroscopy of Isomers

  • Infrared Spectroscopy Analysis : 2,4-Dimethyl-3-heptanol, among other heptanol isomers, was analyzed using infrared spectroscopy. The study focused on the branching effect of heptanol, particularly how branching and steric hindrance influence aggregation in associating systems. It was found that the OH-stretching band is significantly narrower in branched alcohols compared to n-heptanol, indicating less pronounced hydrogen bonding due to steric hindrance (Serra et al., 2017).

Chemical Synthesis and Sensory Properties

  • Synthesis and Sensory Analysis : The heterocyclic compounds 2,6-dimethyl-4-propyl-1,3-oxathiane and 2,4-dimethyl-6-propyl-1,3-oxathiane were synthesized from 4-mercapto-2-heptanol and 2-mercapto-4-heptanol. The sensory properties, including odor thresholds and qualities of these compounds, were studied, demonstrating the impact of substituent positions and orientations on sensory properties (Riegel et al., 2022).

Calorimetric and FTIR Studies

  • Heat Capacities and FTIR Spectroscopy : The heat capacities of various aliphatic heptanols, including 2,4-Dimethyl-3-heptanol, were measured, and the phase behavior was investigated. FTIR spectroscopy was used to complement these measurements, contributing to a better understanding of alcohols' self-association (Serra et al., 2016).

Synthesis and Applications in Fragrance

  • Fragrance Material Review : Although not directly about 2,4-Dimethyl-3-heptanol, related research on 2,6-dimethyl-4-heptanol, a member of the fragrance structural group branched chain saturated alcohols, presents a comprehensive review of its toxicology and dermatology when used as a fragrance ingredient. This review helps understand the broader context of branched chain saturated alcohols in fragrance applications (McGinty et al., 2010).

Environmental Degradation

  • Degradation Study : The degradation of a related compound, 4(3',5'-dimethyl-3'-heptyl)-phenol nonylphenol isomer, by Sphingomonas TTNP3, was studied. The research sheds light on the environmental degradation of similar compounds, which can be relevant for understanding the behavior of 2,4-Dimethyl-3-heptanol in similar contexts (Corvini et al., 2004).

Safety And Hazards

While specific safety and hazard data for 2,4-Dimethyl-3-heptanol was not found, general safety measures for handling similar organic compounds include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2,4-dimethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-6-8(4)9(10)7(2)3/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCLFHNWSAXNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941320
Record name 2,4-Dimethylheptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-3-heptanol

CAS RN

19549-72-5
Record name 2,4-Dimethyl-3-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-3-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptanol,4-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102784
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethylheptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
CJ Zvidzai, C Chidewe, R Musundire - Journal of Biopesticides, 2013 - jbiopest.com
The methanol extract of Encosternum delegorguei was quantitively analyzed through GCMS which had plasma-ionization detector (PID), quartz capillary column ZВ-5 (…
Number of citations: 2 www.jbiopest.com
FD Lewis - Tetrahedron Letters, 1970 - Elsevier
Ketone mk, Ml see-i 1 0.185 2.8 x 105 2 0.130 2.5 x 105 3 0.055 0. 6 x 105 in commercial 2-propanol.? However, kd values for 1-3 obtained from quenching plots in 0.1 M 2-propanol-…
Number of citations: 23 www.sciencedirect.com
JW Roddy - Industrial & Engineering Chemistry Process Design …, 1981 - ACS Publications
Distribution measurements for ethanol (0EtOH) and water (D^) from ethanol-water mixtures to several undiluted organic liquids were measured at 20, 25, and 40 C from 0.1 and 1.0 M …
Number of citations: 114 pubs.acs.org
MH Fatemi - Journal of Chromatography A, 2002 - Elsevier
In this study, a quantitative structure–property relationship technique has been used for the simultaneous prediction of Kovats retention indices for some esters, alcohols, aldehyde and …
Number of citations: 70 www.sciencedirect.com
AJ Cichoski, JS da Silva, YSV Leães, SS Robalo… - Ultrasonics …, 2021 - Elsevier
Ultrasound is a form of green technology that has been applied efficiently to improve processes in the food industry. This study evaluated the application of ultrasound to reduce the …
Number of citations: 10 www.sciencedirect.com
DB Cho, HY Seo, KS Kim - Preventive Nutrition and Food Science, 2003 - researchgate.net
Volatile flavor components, produced during the young (P-1), immature (P-2), mature (P-3) and old (P-4) growth stages, of shiitake mushrooms (Lentinus edodes), were extracted by …
Number of citations: 44 www.researchgate.net
JS Parent, SS Sengupta - Macromolecules, 2005 - ACS Publications
The radical-mediated addition of alkanethiols to the terminal unsaturation of polypropylene (PP) is used to prepare functional polyolefin derivatives without altering the molecular weight …
Number of citations: 29 pubs.acs.org
F Liu, Y Liang, C Cao, N Zhou - Analytica chimica acta, 2007 - Elsevier
For the retention index of polar compounds, polar groups in molecules would participate in polar interactions between eluents and stationary phases and thus would be expected to …
Number of citations: 40 www.sciencedirect.com
J Wang, S Huo, Y Zhang, Y Liu, W Fan - Food science and biotechnology, 2016 - Springer
Wines produced by three different grape varieties were treated with seven pre-fermentation techniques to analyze their variation in polyphenolic compounds, color parameters, and …
Number of citations: 21 link.springer.com
L Liao, D Qing, J Li, G Lei - Journal of Molecular Structure, 2010 - Elsevier
A method of molecular structural characterization (MSC) called hydrogen-association classified molecular electronegativity-distance vector (H-MEDV) was used to describe the …
Number of citations: 12 www.sciencedirect.com

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